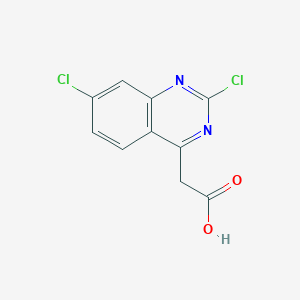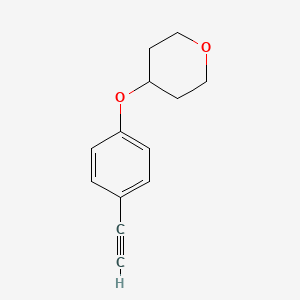
4-(4-Ethynylphenoxy)-tetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethynylphenoxy)-tetrahydropyran is an organic compound that features a tetrahydropyran ring substituted with a 4-ethynylphenoxy group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethynylphenoxy)-tetrahydropyran typically involves the reaction of 4-ethynylphenol with tetrahydropyran derivatives. One common method is the Sonogashira coupling reaction, where 4-ethynylphenol is reacted with a tetrahydropyran derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an organic solvent such as THF (tetrahydrofuran) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(4-Ethynylphenoxy)-tetrahydropyran undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
4-(4-Ethynylphenoxy)-tetrahydropyran has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conducting polymers and nanocomposites.
作用機序
The mechanism of action of 4-(4-Ethynylphenoxy)-tetrahydropyran involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the tetrahydropyran ring can enhance the compound’s solubility and stability, making it suitable for various applications .
類似化合物との比較
Similar Compounds
4-Ethynylphenol: A precursor in the synthesis of 4-(4-Ethynylphenoxy)-tetrahydropyran.
4-(4-Ethynylphenoxy)phenyl derivatives: Compounds with similar structural motifs used in polymer synthesis.
Poly(phenyl acetylene) derivatives: Polymers with ethynyl groups that exhibit unique electronic and optical properties.
Uniqueness
This compound is unique due to the presence of both the ethynyl group and the tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
4-(4-ethynylphenoxy)oxane |
InChI |
InChI=1S/C13H14O2/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13/h1,3-6,13H,7-10H2 |
InChIキー |
JJRAFQVZADERSI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)OC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



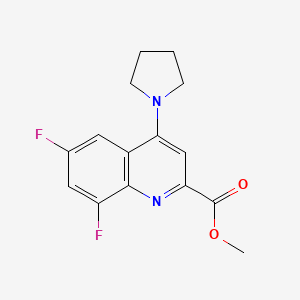
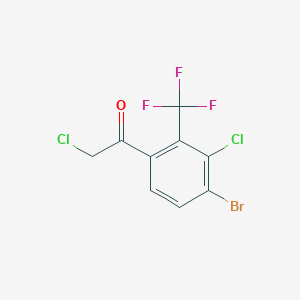
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
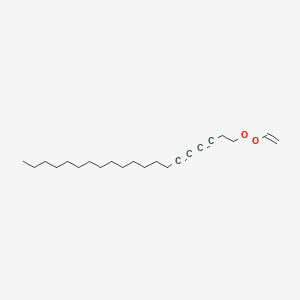
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
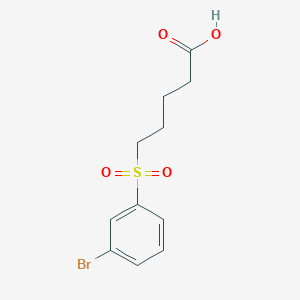
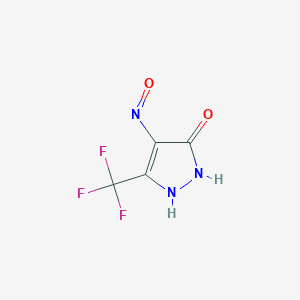
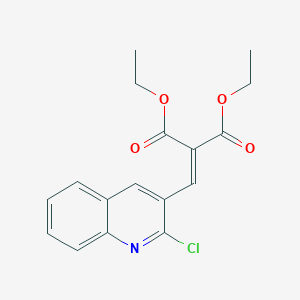

![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)

